![molecular formula C5H11Cl2N B1321902 4-Chloropiperidine hydrochloride CAS No. 5382-19-4](/img/structure/B1321902.png)
4-Chloropiperidine hydrochloride
Overview
Description
4-Chloropiperidine hydrochloride is a chemical compound with the molecular formula C5H11Cl2N . It is used as a reactant in the synthesis of indole and benzimidazole piperazines, which act as histamine H4 receptor antagonists .
Synthesis Analysis
4-Chloropiperidine hydrochloride can be synthesized using sulfoxyl chloride, achieving a yield of 50.9% . The process involves using piperidin-4-one hydrochloride as raw materials, through the reduction and N-carbonylation of tert-butyloxyl to obtain the tert-butyl-4-hydroxy pi-peridine-l-carboxylate .Molecular Structure Analysis
The molecular structure of 4-Chloropiperidine hydrochloride is represented by the SMILES stringC1CNCCC1Cl.Cl
. The average mass of the molecule is 156.053 Da, and the monoisotopic mass is 155.026855 Da . Physical And Chemical Properties Analysis
4-Chloropiperidine hydrochloride is a white to yellow solid . It has a melting point of 200-201 °C . The compound is slightly soluble in chloroform, ethanol, and methanol .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
4-Chloropiperidine hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of the piperidine ring, a common structural motif in many drugs, into larger molecular frameworks. This compound is particularly useful in creating molecules that exhibit biological activity, such as histamine H4 receptor antagonists .
Mechanism of Action
Target of Action
4-Chloropiperidine hydrochloride primarily targets the histamine H4 receptor . Histamine receptors play a crucial role in the immune response and inflammation, and the H4 receptor is particularly involved in the chemotaxis of immune cells .
Mode of Action
As a reactant in the synthesis of indole and benzimidazole piperazines, 4-Chloropiperidine hydrochloride interacts with the histamine H4 receptor
Biochemical Pathways
The compound’s interaction with the histamine H4 receptor affects the biochemical pathways related to immune response and inflammation . The downstream effects of these pathways can include the modulation of immune cell behavior, potentially influencing conditions such as allergies, asthma, and autoimmune diseases .
Result of Action
The molecular and cellular effects of 4-Chloropiperidine hydrochloride’s action are likely related to its role as a reactant in the synthesis of compounds that act as histamine H4 receptor antagonists . These effects could potentially include the modulation of immune responses and inflammation .
Safety and Hazards
4-Chloropiperidine hydrochloride is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
4-chloropiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRWTVLHSXAFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608220 | |
Record name | 4-Chloropiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropiperidine hydrochloride | |
CAS RN |
5382-19-4 | |
Record name | 4-Chloropiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for 4-Chloropiperidine hydrochloride described in the research?
A1: The research outlines a two-step synthesis of 4-Chloropiperidine hydrochloride starting from piperidin-4-one hydrochloride [].
- Reduction and N-carbonylation: Piperidin-4-one hydrochloride undergoes reduction, likely using a reducing agent like sodium borohydride, followed by protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. This step yields tert-butyl-4-hydroxy piperidine-1-carboxylate with a yield of 65% [].
- Chlorination: The tert-butyl-4-hydroxy piperidine-1-carboxylate is then reacted with thionyl chloride (SOCl2), replacing the hydroxyl group with chlorine. This yields the final product, 4-Chloropiperidine hydrochloride, with a yield of 50.9% [].
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